N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide
CAS No.: 2320535-55-3
Cat. No.: VC5962602
Molecular Formula: C15H22N2O5S
Molecular Weight: 342.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320535-55-3 |
|---|---|
| Molecular Formula | C15H22N2O5S |
| Molecular Weight | 342.41 |
| IUPAC Name | N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide |
| Standard InChI | InChI=1S/C15H22N2O5S/c1-21-12-5-4-10(8-13(12)22-2)17-15(20)14(19)16-9-11(18)6-7-23-3/h4-5,8,11,18H,6-7,9H2,1-3H3,(H,16,19)(H,17,20) |
| Standard InChI Key | ZAFLJGJAQLIMSJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(CCSC)O)OC |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
The compound is systematically named N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide under IUPAC rules . Its SMILES notation (COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(CCSC)O)OC) and InChIKey (ZAFLJGJAQLIMSJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The CAS registry number 2320535-55-3 serves as its unique identifier in chemical inventories.
Molecular Composition
Mass spectrometry confirms a molecular weight of 342.41 g/mol, consistent with the formula C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>5</sub>S . Elemental analysis reveals a composition of 52.61% carbon, 6.48% hydrogen, 8.18% nitrogen, 23.36% oxygen, and 9.37% sulfur by mass.
Structural and Electronic Properties
Conformational Analysis
The 2D structure features a central oxamide bridge (-NC(=O)C(=O)N-) linking two substituents:
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A 3,4-dimethoxyphenyl group providing aromaticity and electron-donating methoxy groups.
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A 2-hydroxy-4-(methylsulfanyl)butyl chain introducing hydrophilicity (via hydroxyl) and potential thioether-mediated redox activity .
PubChem’s 3D conformer model predicts a bent geometry stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent amide carbonyl .
Spectroscopic Signatures
While experimental spectra are unavailable, computational simulations suggest:
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IR: Strong absorption bands at 1650–1700 cm<sup>−1</sup> (amide C=O stretch) and 3200–3400 cm<sup>−1</sup> (O-H/N-H stretches).
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NMR:
Synthesis and Purification
Hypothetical Synthetic Routes
Though explicit protocols are undisclosed, plausible pathways include:
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Step 1: Condensation of 3,4-dimethoxyaniline with ethyl oxalyl chloride to form N-(3,4-dimethoxyphenyl)oxalamic acid ethyl ester.
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Step 2: Nucleophilic substitution with 2-amino-4-(methylsulfanyl)butan-1-ol under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .
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Step 3: Hydrolysis of the ethyl ester to yield the final ethanediamide.
Purification Challenges
The compound’s polarity and potential for tautomerization complicate purification. Suggested methods:
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